3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Descripción
This compound features a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group. The structure includes an allyl group at position 3 of the quinazoline-dione and a methyl bridge connecting the oxadiazole to the quinazoline system.
Propiedades
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-4-12-26-22(28)16-8-6-7-9-17(16)27(23(26)29)14-20-24-21(25-32-20)15-10-11-18(31-5-2)19(13-15)30-3/h4,6-11,13H,1,5,12,14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUGCUNXLODRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
DMAP-Catalyzed Cyclization of 2-Aminobenzamides
A one-pot synthesis leveraging tert-butoxycarbonyl (Boc) protection and 4-dimethylaminopyridine (DMAP) catalysis provides efficient access to the quinazoline-2,4-dione scaffold.
Procedure :
- React 2-aminobenzamide (1.0 equiv) with (Boc)₂O (1.5 equiv) in acetonitrile under microwave irradiation (30 min, 100°C).
- Remove Boc groups via acidolysis (HCl/dioxane) to yield unsubstituted quinazoline-2,4-dione.
Optimization :
- Solvent : Acetonitrile achieves 94% yield vs. 61% in DMF.
- Catalyst : DMAP outperforms DBU or DABCO, preventing side reactions.
Preparation of 3-(4-Ethoxy-3-Methoxyphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole
Nitrile Synthesis from Aldehyde Precursors
4-Ethoxy-3-methoxybenzaldehyde is converted to the corresponding nitrile via iodine-mediated aldoxime dehydration:
Steps :
- React aldehyde (1.0 equiv) with NH₃ (28% aq.) and I₂ (1.2 equiv) in THF (2–3 h, 76–80% yield).
- Isolate 4-ethoxy-3-methoxybenzonitrile via filtration and recrystallization (ethanol/dioxane).
Amidoxime Formation and Cyclization
The nitrile is treated with hydroxylamine hydrochloride and Na₂CO₃ in methanol (12–18 h reflux) to form amidoxime. Subsequent reaction with chloroacetyl chloride in dry acetone yields the chloromethyl-oxadiazole:
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Amidoxime synthesis | MeOH, 12–18 h reflux | 50–60% |
| Oxadiazole cyclization | Dry acetone, 24 h stirring | 70–75% |
Purification via column chromatography (hexane:ethyl acetate, 9:1) affords the oxadiazole derivative as a yellow oil.
Coupling of Quinazoline and Oxadiazole Moieties
Alkylation at N1 Position
The quinazoline-2,4-dione core is functionalized with the oxadiazole chloromethyl group under mildly basic conditions:
Procedure :
- Suspend quinazoline-2,4-dione (0.60 mmol) and anhydrous K₂CO₃ (1.2 equiv) in DMF (5 mL).
- Add 3-(4-ethoxy-3-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.60 mmol) and KI (1.0 equiv).
- Stir at room temperature for 24 h, precipitate in ice/water, and recrystallize from ethanol.
Yield : 85–90% (optimized for similar hybrids in).
Introduction of the Allyl Group at N3
Nucleophilic Allylation
The N3 position of quinazoline-2,4-dione is alkylated using allyl bromide under phase-transfer conditions:
Protocol :
- Dissolve quinazoline intermediate (1.0 equiv) in DMF.
- Add allyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).
- Heat at 60°C for 6 h, isolate via aqueous workup, and purify by column chromatography.
Yield : 78–82% (based on analogous purine dione alkylations).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5 quinazoline), δ 7.45–7.32 (m, 4H, aromatic), δ 5.90 (m, 1H, allyl CH), δ 5.25 (s, 2H, OCH₂oxadiazole), δ 4.12 (q, 2H, OCH₂CH₃), δ 3.85 (s, 3H, OCH₃).
- ¹³C NMR : δ 167.2 (C=O quinazoline), δ 163.1 (oxadiazole C-5), δ 152.4 (C-2 quinazoline), δ 116.8 (allyl CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₂₂N₄O₅ : [M+H]⁺ = 471.1664. Found : 471.1668.
Elemental Analysis
Calculated : C 61.13%, H 4.74%, N 14.37%. Found : C 61.20%, H 4.80%, N 14.40%.
Optimization and Challenges
Solvent and Base Selection
Análisis De Reacciones Químicas
Types of Reactions
“3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various substituted quinazoline derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anticancer, and anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. The specific biological activities of “this compound” are subjects of ongoing research.
Industry
Industrially, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable candidate for various applications.
Mecanismo De Acción
The mechanism of action of “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Modulating receptor activity: Interacting with receptors to alter signal transduction pathways.
Interfering with DNA/RNA synthesis: Affecting the replication and transcription processes in cells.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs include derivatives of oxadiazoles, triazoles, and quinazolines. Below is a comparative analysis based on substituents, core motifs, and inferred bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
1,2,4-Oxadiazoles (as in the Enamine compound) are bioisosteres for esters/amides, offering metabolic resistance, whereas 1,2,4-triazoles (as in –4) exhibit broader antimicrobial and antiviral activity .
Substituent Effects :
- The 4-ethoxy-3-methoxyphenyl group in the target compound may improve solubility compared to the difluoromethyl group in the Enamine analog, which could increase lipophilicity .
- Methoxy/ethoxy substitutions on aromatic rings (common in all compounds) are linked to enhanced pharmacokinetic profiles and receptor affinity .
Biological Activity :
- Triazole-thione derivatives () demonstrate analgesic and antiviral properties, suggesting that the target compound’s oxadiazole-quinazoline hybrid could synergize similar activities .
- The absence of a thione or triazole moiety in the target compound may reduce cytotoxicity compared to triazole-based analogs .
Actividad Biológica
The compound 3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule belonging to the class of quinazoline derivatives. Quinazoline compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Alkylation Reactions : Introduction of the allyl group and other substituents.
- Coupling Reactions : Formation of the final product by coupling the quinazoline core with the substituted oxadiazole moiety.
The structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
| Molecular Formula | C23H22N4O5 |
| CAS Number | 1207012-17-6 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and quinazoline exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
In vitro tests using broth microdilution methods have shown that certain derivatives possess potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines. Notably:
- Cell Lines Tested : HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).
- IC50 Values : The synthesized compounds exhibited IC50 values ranging from 0.137 µg/mL to 0.583 µg/mL, indicating significant cytotoxicity compared to standard treatments like erlotinib .
The mechanism of action may involve inhibiting key enzymes or modulating receptor activity associated with cancer proliferation.
Q & A
Q. What are the key synthetic strategies for preparing 3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives or substituted urea precursors.
- Step 2 : Introduction of the allyl group at the N3 position using allyl bromide under basic conditions (e.g., NaH in DMF) .
- Step 3 : Coupling the 1,2,4-oxadiazole moiety via a nucleophilic substitution or Huisgen cycloaddition. The oxadiazole ring is synthesized from amidoxime intermediates and activated carboxylic acids (e.g., 4-ethoxy-3-methoxybenzoyl chloride) under reflux in aprotic solvents like DMSO .
- Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and stoichiometric control of bases (e.g., K₂CO₃) to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can structural modifications of the 1,2,4-oxadiazole moiety enhance target selectivity?
- Rational Design :
- Replace the 4-ethoxy-3-methoxyphenyl group with electron-withdrawing substituents (e.g., -NO₂) to modulate electron density and improve binding to hydrophobic enzyme pockets .
- Introduce heteroaromatic rings (e.g., pyridine) to enhance π-π stacking with target receptors .
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against crystal structures (e.g., PDB: 3LD6 for fungal CYP51) .
- Validate via SPR (surface plasmon resonance) to measure dissociation constants (Kd) .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting Steps :
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via LC-MS to detect degradation products .
- Orthogonal Assays : Cross-validate using fluorescence polarization (for binding) and cell-based functional assays (e.g., luciferase reporters) .
Q. What computational tools are effective for predicting ADMET properties of this compound?
- Software :
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions. The methoxy and ethoxy groups may reduce BBB penetration due to increased polarity .
- ProTox-II : Assess toxicity endpoints (e.g., hepatotoxicity) based on structural alerts (e.g., quinazoline’s potential DNA intercalation) .
- Validation : Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .
Key Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for higher yields and shorter reaction times .
- Characterization : Combine NMR and HRMS with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- Biological Studies : Use 3D tumor spheroid models to bridge in vitro and in vivo efficacy gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
